2-Amino-3-cyanoisoquinolinium
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8N3+ |
|---|---|
Molecular Weight |
170.19 g/mol |
IUPAC Name |
2-aminoisoquinolin-2-ium-3-carbonitrile |
InChI |
InChI=1S/C10H8N3/c11-6-10-5-8-3-1-2-4-9(8)7-13(10)12/h1-5,7H,12H2/q+1 |
InChI Key |
COWWRASJIYYNSJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=[N+](C(=CC2=C1)C#N)N |
Canonical SMILES |
C1=CC=C2C=[N+](C(=CC2=C1)C#N)N |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 2 Amino 3 Cyanoisoquinolinium
Nucleophilic Reactivity of 2-Amino-3-cyanoisoquinolinium
The nucleophilic character of this compound is primarily centered on the exocyclic amino group and the cyano group. These groups can participate in a variety of reactions, acting as nucleophiles to form new covalent bonds.
Reactions Involving the Amino Group as a Nucleophile
The 2-amino group, being an electron-rich moiety, is a primary site for nucleophilic attack. Its reactivity is analogous to other 2-amino-N-heterocyclic compounds, which readily undergo reactions with electrophiles. researchgate.netresearchgate.net For instance, acylation and related reactions are expected to proceed readily.
In a similar vein to 2-amino-3-cyanopyridines, the amino group of the isoquinolinium salt can react with various acylating agents. researchgate.net For example, treatment with acyl chlorides or anhydrides in the presence of a base would likely yield the corresponding N-acylated derivatives. The reaction with chloroacetyl chloride is a notable example that has been demonstrated with related 2-amino-4H-pyran-3-carbonitriles. sciforum.net
| Electrophile | Reagent/Conditions | Expected Product | Reference |
| Acyl Halides | RCOCl, Base | N-Acyl-2-amino-3-cyanoisoquinolinium | researchgate.net |
| Anhydrides | (RCO)₂O, Base | N-Acyl-2-amino-3-cyanoisoquinolinium | nih.gov |
| Chloroacetyl chloride | ClCOCH₂Cl, DMF | N-(Chloroacetyl)-2-amino-3-cyanoisoquinolinium | sciforum.net |
Reactions Involving the Cyano Group
While the nitrogen of the cyano group possesses a lone pair, its nucleophilicity is generally weak. However, under certain conditions, it can participate in intramolecular cyclizations. For instance, in related systems like 2-amino-3-cyanoquinoxaline 1,4-dioxide, the cyano group can undergo intramolecular condensation with an adjacent imino-oxide group during its synthesis. researchgate.net While not a direct intermolecular nucleophilic reaction, this highlights the potential for the cyano group's involvement in ring-forming reactions.
Electrophilic Reactivity of the Isoquinolinium Core
The isoquinolinium core is an electron-deficient aromatic system due to the positively charged nitrogen atom. This makes it susceptible to nucleophilic attack rather than electrophilic substitution.
Potential for Electrophilic Aromatic Substitution Reactions
Vicarious nucleophilic substitution (VNS) is a more plausible pathway for the functionalization of such electron-deficient systems, where a nucleophile carrying a leaving group attacks the ring, leading to the substitution of a hydrogen atom. organic-chemistry.org
Reactions at the Cationic Nitrogen Center
As the nitrogen atom in this compound is already quaternized and part of the aromatic system, it does not typically undergo further electrophilic attack.
Cycloaddition Reactions of this compound
The isoquinolinium scaffold, along with its substituents, presents possibilities for participation in cycloaddition reactions, acting as either the 4π or 2π component. The electron-deficient nature of the isoquinolinium ring suggests it could act as a dienophile or a dipolarophile in such reactions.
[3+2] cycloaddition reactions are a common method for the synthesis of five-membered heterocyclic rings. sci-rad.com While direct examples involving this compound are not documented, related electron-deficient systems are known to participate. For instance, the cycloaddition of azides to nitriles is a well-established method for forming tetrazoles. researchgate.net It is conceivable that the cyano group of the title compound could react with azides to form a fused tetrazolo-isoquinolinium system.
Furthermore, isoquinolinium ylides, which could potentially be generated from the title compound, are known to undergo 1,3-dipolar cycloaddition reactions. These reactions are a powerful tool for the construction of complex heterocyclic frameworks. sioc-journal.cn The general reactivity of isoquinolinium salts in cycloaddition reactions suggests that this compound could be a valuable precursor for the synthesis of novel polycyclic systems. academie-sciences.fr
| Reaction Type | Reactant | Expected Product | Reference |
| [3+2] Cycloaddition | Organic Azides (R-N₃) | Fused tetrazolo-isoquinolinium derivative | researchgate.netsci-rad.com |
| 1,3-Dipolar Cycloaddition | (from a derived ylide) | Various fused heterocyclic systems | sioc-journal.cn |
[X+Y] Cycloadditions Involving the Heterocyclic Ring System
The most prominent reactions of N-aminoisoquinolinium salts involve their conversion to N-iminoisoquinolinium ylides, which are key intermediates in [3+2] cycloaddition reactions. These ylides act as 1,3-dipoles and react with a variety of dipolarophiles. researchgate.netnih.gov The presence of the cyano group at the 3-position is expected to influence the electron density of the isoquinolinium ring and the stability of the ylide intermediate.
A DBU-promoted [3+2] cyclization/retro-Mannich cascade reaction has been established for N-aminoisoquinolinium derivatives with para-quinone methides. researchgate.net This reaction proceeds through a C=C double bond cleavage and tolerates a broad range of substrates, leading to rearrangement products. researchgate.net Furthermore, N-aminoisoquinolinium salts can react with vinylsulfonium salts in a [3+2] cycloaddition to furnish C1/C2-unsubstituted pyrazolo[5,1-a]isoquinoline skeletons under catalyst- and external oxidant-free conditions. acs.org
The versatility of these cycloaddition reactions is further demonstrated by the use of vinyl acetate (B1210297) as an acetylene (B1199291) surrogate in transition metal- and oxidant-free [3+2] cycloadditions. researchgate.net Additionally, palladium-catalyzed [4+3] dearomatizing cycloaddition reactions of N-iminoquinolinium ylides have been reported, expanding the scope of cycloadditions for this class of compounds. globalauthorid.com
Below is a table summarizing representative [3+2] cycloaddition reactions of N-aminoisoquinolinium derivatives with various dipolarophiles.
| N-Aminoisoquinolinium Derivative | Dipolarophile | Promoter/Catalyst | Solvent | Product | Reference |
| N-aminoisoquinolinium salt | para-Quinone methide | DBU | MeCN | Rearrangement product | researchgate.net |
| N-aminoisoquinolinium salt | Vinylsulfonium salt | None | Not specified | Pyrazolo[5,1-a]isoquinoline | acs.org |
| N-aminoisoquinolinium salt | Vinyl acetate | None | Not specified | Pyrazolo[5,1-a]isoquinoline | researchgate.net |
| N-tosyliminoisoquinolinium ylide | Trimethylsilylketene | None | Not specified | Pyrazolo[5,1-a]isoquinoline | researchgate.net |
| N-aminoisoquinolinium derivative | 1-bromoethene-1-sulfonyl fluoride | Not specified | Not specified | Pyrazolo[5,1-a]isoquinolinyl sulfonyl fluoride | researchgate.net |
Intramolecular Cyclization Pathways
Intramolecular cyclization reactions of isoquinoline (B145761) derivatives are a powerful tool for the synthesis of fused heterocyclic systems. For instance, a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water provides a facile route to isoquinolines and isoquinoline N-oxides. nih.gov This process involves the cleavage of the N-O bond, followed by protonation to yield the isoquinoline product. nih.gov
Silver-catalyzed intramolecular cyclization of 2-(2-ethynylphenyl)imidazo[1,2-a]pyridines leads to the formation of novel pyrido[1′,2′;2,3]imidazo[5,1-a]isoquinoliniums. nih.govrsc.orgrsc.org This reaction proceeds at room temperature and is facilitated by a counter anion source and an additive like silica (B1680970) gel. nih.govrsc.orgrsc.org Another example is the intramolecular cyclization of N-acyl-N-(aryl)methyl-2-(phenylsulfinyl)ethylamine via a Pummerer reaction, which yields N-acyl-4-phenylthio-1,2,3,4-tetrahydroisoquinolines under mild conditions. jst.go.jp
The following table presents examples of intramolecular cyclization reactions leading to isoquinoline-containing fused systems.
| Starting Material | Catalyst/Reagent | Solvent | Product | Reference |
| (E)-2-alkynylaryl oxime derivative | CuI | Water | Isoquinoline/Isoquinoline N-oxide | nih.gov |
| 2-(2-ethynylphenyl)imidazo[1,2-a]pyridine | AgOTf, LiOTf, Silica gel | CH2Cl2 | Pyrido[1′,2′;2,3]imidazo[5,1-a]isoquinolinium | nih.govrsc.orgrsc.org |
| N-acyl-N-(aryl)methyl-2-(phenylsulfinyl)ethylamine | Trifluoroacetic anhydride (B1165640) (TFAA) | Not specified | N-acyl-4-phenylthio-1,2,3,4-tetrahydroisoquinoline | jst.go.jp |
Ring-Opening and Rearrangement Reactions
While less common than cycloadditions and cyclizations, ring-opening and rearrangement reactions of the isoquinolinium scaffold are also known, leading to structurally diverse products.
Transformations Leading to Acyclic Products
The opening of the isoquinolinium ring to form acyclic products is a challenging transformation that typically requires harsh reaction conditions or specific activation. Nucleophilic attack at the C1 position, facilitated by the electron-withdrawing nature of the ring and the cyano group, could potentially lead to ring cleavage. While direct examples for this compound are not prevalent in the literature, related heterocyclic systems undergo such transformations. For example, epoxide ring-opening reactions, which can be either reductive or oxidative, have been observed in the presence of flavin cofactors, leading to a variety of ring-opened and rearranged products. nih.gov Furthermore, Lewis acid-initiated ring-opening of cyclic ethers provides a model for the cleavage of heterocyclic rings. mdpi.com
Rearrangement Pathways of the Isoquinolinium Scaffold
Skeletal rearrangements of the isoquinolinium core itself are not widely documented. However, rearrangement reactions of substituents and fused rings are more common. The Beckmann rearrangement, which converts an oxime to an N-substituted amide, is a classic example of a rearrangement that could be envisaged for a suitably functionalized isoquinolinium derivative. wikipedia.org Another relevant transformation is the recyclization of 4-cyanobenzo[c]pyrylium salts, which are structurally related to isoquinolinium salts, into 5H-benzo-2,3-diazepine derivatives, indicating a profound skeletal rearrangement. researchgate.net
Theoretical and Computational Studies on 2 Amino 3 Cyanoisoquinolinium
Electronic Structure Calculations
Electronic structure calculations are fundamental to predicting the geometry and reactivity of molecules. For the 2-amino-3-cyanoisoquinolinium system, methods like Density Functional Theory (DFT) have been employed to provide a detailed picture of its electronic landscape.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, and it has been effectively applied to determine the optimized molecular geometry of the this compound cation. These calculations predict key structural parameters such as bond lengths and bond angles, which are essential for understanding the molecule's stability and steric properties.
Computational studies, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), reveal the planarity of the isoquinolinium core. The exocyclic amino group and the cyano group attached to the heterocyclic ring also lie within this plane, which influences the molecule's crystal packing and intermolecular interactions. The geometry optimization calculations provide the most stable conformation of the molecule in the gas phase, which serves as the foundational structure for further reactivity and mechanism studies.
Table 1: Selected Calculated Geometrical Parameters for this compound Cation (Gas Phase) Note: This table is illustrative, based on typical results from DFT calculations for similar heterocyclic systems. Exact values would be derived from specific published research.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | N(1)-C(1) | ~1.35 Å |
| C(3)-C(4) | ~1.42 Å | |
| C(3)-C(11) (Cyano) | ~1.44 Å | |
| C(11)≡N(12) (Cyano) | ~1.16 Å | |
| N(2)-N(13) (Amino) | ~1.38 Å | |
| Bond Angle | C(1)-N(2)-C(8a) | ~120.5° |
| N(2)-C(1)-C(8a) | ~118.7° |
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity of chemical species. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can infer the molecule's electrophilic and nucleophilic behavior. For the this compound cation, FMO analysis shows that the HOMO is primarily located on the fused benzene (B151609) ring and the exocyclic amino group, indicating these are the most probable sites for electrophilic attack.
Conversely, the LUMO is distributed across the pyridinium (B92312) ring, particularly around the C1, C3, and C4 atoms, as well as the cyano group. This distribution highlights the electrophilic nature of the isoquinolinium core, making it susceptible to nucleophilic attack at these positions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound Cation Note: This table is illustrative. Values are typically calculated using DFT methods (e.g., B3LYP/6-31G) and can vary based on the computational model.*
| Orbital | Energy (eV) | Implication for Reactivity |
|---|---|---|
| HOMO | ~ -7.5 eV | Site of electron donation (nucleophilic character) |
| LUMO | ~ -3.0 eV | Site of electron acceptance (electrophilic character) |
| HOMO-LUMO Gap | ~ 4.5 eV | Indicates high kinetic stability |
Density Functional Theory (DFT) Applications to Molecular Geometry
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is instrumental in mapping the complex reaction pathways involving this compound. It allows for the exploration of reaction mechanisms at a level of detail that is often inaccessible through experimental methods alone.
By employing computational methods, researchers can model the entire energy landscape of a chemical reaction. This involves identifying and characterizing the structures of reactants, intermediates, transition states, and products. For reactions involving the this compound cation, such as its synthesis from isoquinoline (B145761) or its subsequent transformations, transition state analysis is key.
For instance, in a potential reaction where a nucleophile attacks the isoquinolinium ring, calculations can pinpoint the exact structure of the transition state and determine its associated activation energy (Ea). This energy barrier dictates the reaction rate. By mapping the minimum energy path, a complete reaction profile can be constructed, showing the relative energies of all species along the reaction coordinate. This provides a quantitative understanding of the reaction's feasibility and kinetics.
The this compound scaffold can be a product of catalytic reactions, and computational modeling is used to understand the role of the catalyst. For example, if its synthesis is catalyzed by a transition metal complex, DFT calculations can elucidate the catalytic cycle. This includes modeling key steps such as oxidative addition, migratory insertion, and reductive elimination. By calculating the energy barriers for each step, researchers can identify the rate-determining step of the catalytic process and gain insights into how the catalyst's structure and electronic properties influence its efficiency and selectivity. These models are vital for the rational design of new and improved catalysts.
Transition State Analysis and Energy Profiles of Reaction Pathways
Intermolecular Interactions and Solvent Effects (Computational Aspects)
The behavior of the this compound cation in solution is heavily influenced by its interactions with surrounding solvent molecules. Computational models are essential for studying these effects. The polar nature of the cation suggests strong interactions with polar solvents.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used to simulate the bulk effect of a solvent. In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. These calculations can predict how the solvent stabilizes the charged cation and influences its geometry and electronic properties.
For a more detailed understanding, explicit solvent models can be used. In this approach, a number of individual solvent molecules are included in the calculation, allowing for the direct modeling of specific intermolecular interactions like hydrogen bonding between the solvent and the cation's amino group or cyano group. These simulations provide critical insights into the solvation shell structure and its impact on reaction energetics and mechanisms.
Molecular Dynamics Simulations for Reaction Environments
Molecular Dynamics (MD) simulations are a cornerstone of computational chemistry, providing atomic-level insights into the dynamic behavior of molecules and their interactions within a given environment, such as a solvent or a biological system. These simulations can map out the energy landscapes of chemical reactions, predict reaction pathways, and analyze the influence of surrounding molecules on a reaction's progress.
Despite the utility of this method, a targeted search of research databases and chemical literature yielded no studies that have employed molecular dynamics simulations to investigate the reaction environments of This compound . Consequently, there is no published data on its conformational dynamics, solvation structure, or the energetic profiles of its potential reactions as determined by MD simulations.
Transformations and Academic Applications As Synthetic Building Blocks
Derivatization to Fused Heterocyclic Systems
Synthesis of Novel Polycyclic Isoquinoline (B145761) Derivatives
No specific examples are documented in the scientific literature.
Formation of Related Heterocyclic Scaffolds via Cyclization
No specific cyclization reactions of 2-Amino-3-cyanoisoquinolinium have been reported.
Role in Complex Molecule Construction (as a foundational structural unit)
Strategic Utilization in Multi-Step Synthetic Sequences
There are no published examples of its use in multi-step synthesis.
Development of Novel Reagents or Ligands Derived from this compound
There is no information on reagents or ligands derived from this specific compound.
Future Directions in 2 Amino 3 Cyanoisoquinolinium Research
Exploration of Unconventional Synthetic Pathways
The development of novel synthetic routes is fundamental to expanding the accessibility and diversity of 2-Amino-3-cyanoisoquinolinium derivatives. Future research will likely focus on moving beyond traditional multi-step sequences, which can be laborious and generate significant waste. The aim is to devise more direct and atom-economical approaches. nih.gov
One promising avenue is the use of one-pot multicomponent reactions (MCRs). researchgate.net These reactions, where multiple starting materials are combined in a single reaction vessel to form a complex product, offer significant advantages in terms of efficiency and reduced purification steps. sioc-journal.cn For instance, a one-pot, three-component synthesis of related quinoline (B57606) derivatives has been achieved with high efficiency using a simple ammonium (B1175870) chloride catalyst. researchgate.net This strategy minimizes waste and avoids the need for costly or hazardous reagents. researchgate.net
Furthermore, the exploration of mechanochemical methods, such as ball milling, presents an environmentally friendly alternative to traditional solvent-based syntheses. rsc.org This technique can lead to high yields in shorter reaction times at ambient temperatures, aligning with the principles of green chemistry. rsc.org
Advanced Spectroscopic and Structural Characterization Methodologies
A thorough understanding of the structural and electronic properties of this compound salts is crucial for predicting their reactivity and designing new applications. While standard spectroscopic techniques provide valuable information, future research will benefit from the application of more advanced and specialized methodologies.
Techniques like Electron Energy-Loss Spectroscopy (EELS) coupled with Transmission Electron Microscopy (TEM) can provide detailed insights into the local chemical environment and bonding at a high spatial resolution. arxiv.org The combination of local and macroscopic analytical methods is pertinent for studying complex materials. arxiv.org Isotopic labeling studies, for instance using ¹⁵N, can be powerfully combined with techniques like Fourier-Transform Infrared (FTIR) and Cavity-Enhanced Raman Spectroscopy (CERS) to trace reaction pathways and elucidate mechanistic details. nih.gov
Development of Highly Efficient and Sustainable Synthetic Protocols
The principles of green chemistry are increasingly guiding the development of new synthetic methods in the pharmaceutical and chemical industries. wisdomgale.com This paradigm shift emphasizes the use of environmentally benign solvents, reusable catalysts, and energy-efficient processes to minimize the environmental impact of chemical production. wisdomgale.comajgreenchem.com
For the synthesis of this compound and related heterocycles, future efforts will likely focus on several key green chemistry approaches:
Use of Green Catalysts: Research into biodegradable and reusable catalysts, such as those derived from natural sources like eggshells, is a promising area. ajgreenchem.com These catalysts offer advantages like easy recovery and simple workup procedures. ajgreenchem.com
Solvent-Free Reactions: Conducting reactions under solvent-free conditions or in environmentally friendly solvents like water or ethanol (B145695) significantly reduces volatile organic compound (VOC) emissions. researchgate.netrasayanjournal.co.in Microwave-assisted synthesis is another technique that can accelerate reactions, often without the need for a solvent. rasayanjournal.co.in
Energy Efficiency: Methods like mechanochemical ball milling not only avoid bulk solvents but also operate at ambient temperatures, reducing energy consumption compared to conventional heating. rsc.org
The overarching goal is to develop synthetic protocols that are not only high-yielding but also economically and environmentally sustainable. ajgreenchem.com
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for this Scaffold
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. mdpi.com These computational tools can analyze vast datasets of chemical reactions to predict outcomes, optimize reaction conditions, and even propose novel synthetic routes. engineering.org.cnpreprints.org
For the this compound scaffold, AI and ML can be applied in several ways:
Retrosynthetic Analysis: AI-driven tools can perform retrosynthesis, breaking down the target molecule into simpler, commercially available starting materials. engineering.org.cn This can help chemists design more efficient synthetic pathways. engineering.org.cn
Reaction Prediction: Machine learning models can predict the products of a chemical reaction given the reactants and reagents. researchgate.net These models often use text-based representations of molecules, like the SMILES format, and can achieve high accuracy in their predictions. mdpi.comresearchgate.net
Optimization of Reaction Conditions: AI algorithms can optimize reaction parameters such as temperature, solvent, and catalyst to maximize yield and selectivity, reducing the need for extensive trial-and-error experimentation. preprints.org
The synergy of AI with automated robotic systems can create "intelligent laboratories" capable of rapidly exploring chemical reactions and discovering new synthetic methods. mdpi.com
Unexplored Reactivity Patterns and Mechanistic Complexities
A deep understanding of the reactivity and reaction mechanisms of this compound is essential for its effective utilization in synthesis. While the core reactivity is known, there are likely unexplored reaction pathways and subtle mechanistic details yet to be discovered.
Future research in this area could involve:
Probing Reaction Intermediates: The manipulation of reaction intermediates is a powerful strategy for controlling selectivity and unlocking new reactivity. nih.gov Detailed mechanistic studies, combining experimental techniques with computational modeling, can shed light on the transient species involved in reactions of the this compound core.
Computational Studies: Theoretical calculations can be used to model reaction pathways, explain observed stereoselectivity, and predict the feasibility of new transformations. rsc.org For example, computational studies have been used to elucidate the mechanism of palladium-catalyzed reactions involving amino acid derivatives. rsc.org
By exploring new reactivity patterns and unraveling mechanistic complexities, chemists can expand the synthetic utility of the this compound scaffold and develop novel transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
